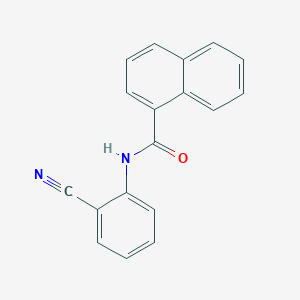

N-(2-cyanophenyl)-1-naphthamide

Overview

Description

N-(2-cyanophenyl)-1-naphthamide, also known as N-phenyl-1-naphthylamine (NPN), is a chemical compound that has been widely used in scientific research due to its unique properties. NPN is a highly fluorescent molecule that has been used as a probe for studying various biological processes, including enzyme kinetics, protein-protein interactions, and membrane dynamics.

Scientific Research Applications

Synthesis and Chemical Properties

N-(2-cyanophenyl)-1-naphthamide and its derivatives have been explored in various chemical syntheses and reactions. For instance, they have been used in the chemoselective synthesis of N-(Aminoalkyl/amidino)phenyl naphthalene-1-carboxamides and 5,6,7,8-Tetrahydronaphthalene-1-carboxamides, which showed potential anticoagulant effects in human plasma (Nguyen & Ma, 2017). Additionally, the compound has been involved in anionic cyclisations leading to the formation of benzo[e]isoindolones (Ahmed, Clayden, & Rowley, 1998).

Pharmacological Potential

Naphthamides, including N-(2-cyanophenyl)-1-naphthamide, have been recognized for their pharmacological potential. They exhibit strong activities against microorganisms, with certain derivatives showing significant haemolytic activity and biofilm inhibition activity against Gram-negative and Gram-positive bacteria (Ejaz et al., 2021).

Anticancer Research

In the field of cancer research, N-arylnaphthamides have been investigated as potent inhibitors of vascular endothelial growth factor receptors (VEGFRs). Some N-alkyl and N-unsubstituted naphthamides showed inhibitory activity against VEGFR-2, with potential implications for cancer treatment (Weiss et al., 2008).

Material Science Applications

Naphthamide derivatives have been used in material science for their interesting electronic and photophysical properties. For instance, Naphthalene diimide (NDI) derivatives, related to naphthamides, have been synthesized for their potential in organic electronics due to their excellent photophysical and electronic properties, including aggregation-induced emission (Kumari et al., 2020).

Environmental Impact Studies

In environmental studies, compounds like N-phenyl-2-naphthylamine, related to N-(2-cyanophenyl)-1-naphthamide, have been studied for their toxic effects on plants, particularly their impact on photosynthesis and oxidative stress in aquatic organisms (Altenburger et al., 2006; Qian et al., 2009).

properties

IUPAC Name |

N-(2-cyanophenyl)naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O/c19-12-14-7-2-4-11-17(14)20-18(21)16-10-5-8-13-6-1-3-9-15(13)16/h1-11H,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYALAGPTLGUCHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=CC=C3C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-cyanophenyl)naphthalene-1-carboxamide | |

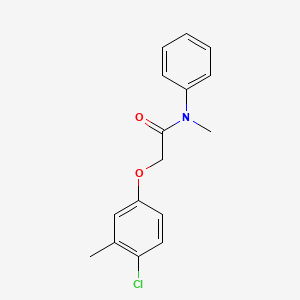

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-dimethyl-7-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5763044.png)

![4-{5-[(2-methylbenzyl)thio]-1H-tetrazol-1-yl}benzamide](/img/structure/B5763063.png)

![1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]piperidine](/img/structure/B5763083.png)

![3,4-dimethoxy-N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5763086.png)

![N-(2-methylphenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5763091.png)

![4-{[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5763097.png)

![N'-[3-(2-furyl)-2-propen-1-ylidene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5763123.png)

![N-{3-methyl-4-[(phenylacetyl)amino]phenyl}-2-furamide](/img/structure/B5763126.png)

![N'-[1-(3-nitrophenyl)ethylidene]-5,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carbohydrazide](/img/structure/B5763146.png)